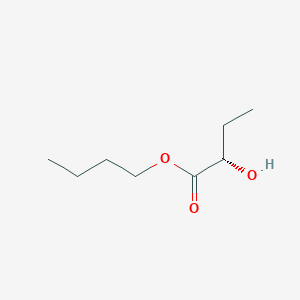

(S)-Butyl 2-hydroxybutanoate

描述

(S)-Butyl 2-hydroxybutanoate (CAS: 132513-51-0) is a chiral ester with the molecular formula C₈H₁₆O₃ and a molecular weight of 160.21 g/mol. It is characterized by its (S)-stereochemistry at the hydroxyl-bearing carbon, which influences its reactivity and biological activity. Key properties include:

- Purity: Up to 95–98% (supplier-dependent) .

- Applications: Used as an intermediate in pharmaceutical and chemical synthesis .

- Hazards: Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H227 (flammable liquid) .

Suppliers like BLD Pharmatech Ltd. and Chemieliva Pharmaceutical Co., Ltd. offer this compound with production capacities up to 500 kg/year .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Butyl 2-hydroxybutanoate typically involves the esterification of (S)-2-hydroxybutanoic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

(S)-2-hydroxybutanoic acid+butanolacid catalyst(S)-Butyl 2-hydroxybutanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification process under milder conditions, reducing the need for harsh acids and high temperatures.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products:

Oxidation: Butanoic acid or butanone.

Reduction: Butyl alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

科学研究应用

Chemistry

- Chiral Building Block : (S)-Butyl 2-hydroxybutanoate serves as a crucial chiral building block in the synthesis of various pharmaceuticals. Its enantiomerically pure derivatives are essential for producing drugs with specific biological activities .

Biology

- Enzyme Studies : The compound is utilized in enzyme kinetics studies to understand the mechanisms of esterification and hydrolysis reactions. It aids in elucidating enzyme specificity and catalytic pathways.

- Biotechnological Processes : Recent research has explored its potential in biotechnological applications, particularly in biosynthesis pathways involving microorganisms that convert renewable resources into valuable chemicals .

Medicine

- Drug Development : It acts as a precursor for several active pharmaceutical ingredients (APIs), contributing to the development of drugs targeting metabolic pathways. Its role in synthesizing PPARα agonists emphasizes its importance in treating metabolic disorders .

- Therapeutic Applications : Research indicates that derivatives of this compound can modulate biological pathways relevant to various diseases, including metabolic syndromes and diabetes .

Industry

- Materials Science : The compound is investigated for its potential use in producing biodegradable polymers. Its properties make it suitable for developing materials that are both environmentally friendly and functional .

Case Studies

- PPARα Agonist Synthesis :

-

Biocatalysis Research :

- Research involving enzyme-catalyzed reactions using this compound provided insights into enzyme mechanisms and specificity, contributing to the field of enzymology and biocatalysis.

- Polymer Development :

作用机制

The mechanism of action of (S)-Butyl 2-hydroxybutanoate in biological systems involves its hydrolysis by esterases to produce (S)-2-hydroxybutanoic acid and butanol. The (S)-2-hydroxybutanoic acid can then enter metabolic pathways, such as the citric acid cycle, contributing to energy production. The molecular targets include esterases and other enzymes involved in ester metabolism.

相似化合物的比较

Structural and Functional Analogues

(a) 2-Hydroxybutanoate (2HB) in Polyhydroxyalkanoates (PHAs)

2-Hydroxybutanoate (2HB) is a monomer found in aliphatic PHAs, biodegradable polymers produced by bacteria (e.g., Bacillus sp. strain CL33). Key comparisons:

Key Insight: While this compound is a standalone ester, 2HB integrates into polymers. Aromatic PHA monomers (e.g., 2-hydroxy-3-phenylpropionate) exhibit superior mechanical properties due to phenyl groups, unlike aliphatic 2HB .

(b) Butyl Organotin Compounds

Butyltin compounds (e.g., tributyltin) are organometallic derivatives with distinct toxicity profiles:

Key Insight: Unlike this compound, butyltin compounds pose severe ecological and health risks, necessitating strict regulatory controls .

Chirality and Stereochemical Comparisons

This compound’s enantiomeric purity distinguishes it from racemic mixtures. For example:

- (R)-Butyl 2-hydroxybutanoate: Potential differences in biological activity or synthetic utility, though specific data are unavailable in the provided evidence.

- Aromatic Analogues : Substitution of the butyl group with aromatic moieties (e.g., phenyl) could enhance thermal stability, as seen in PHAs .

Research Findings and Data Gaps

- PHAs : Aliphatic 2HB-based polymers degrade faster than aromatic counterparts but lack mechanical strength .

- Toxicity: this compound’s hazards are milder compared to organotins, but long-term neurotoxic studies are lacking .

- Synthetic Utility : The compound’s chirality makes it valuable for asymmetric synthesis, though applications in polymer chemistry remain underexplored.

生物活性

Overview

(S)-Butyl 2-hydroxybutanoate is an ester compound with the molecular formula C8H16O3. It exists as a racemic mixture, containing equal amounts of two enantiomers. This compound has garnered attention due to its potential biological activities and applications in various fields, including organic synthesis, pharmaceuticals, and biochemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological systems, and relevant research findings.

This compound undergoes several chemical reactions that are significant for its biological activity:

- Hydrolysis : In biological systems, this compound can be hydrolyzed by enzymes, leading to the formation of butanol and 2-hydroxybutanoic acid. This reaction may influence metabolic pathways within cells.

- Oxidation and Reduction : The compound can be oxidized to butyl 2-oxobutanoate or reduced to butyl 2-hydroxybutanol under appropriate conditions. These transformations are crucial for its role as an intermediate in organic synthesis.

The interaction with enzymes that catalyze these reactions indicates that this compound may play a role in metabolic processes, potentially affecting cellular functions.

Enzymatic Interactions

Research has shown that this compound can interact with various enzymes, impacting their activity. One study highlighted its involvement in pathways that utilize CoA-dependent transformations, suggesting a role in energy metabolism . The compound's ability to serve as a substrate for specific enzymes may facilitate its application in metabolic engineering and synthetic biology.

Study on Metabolic Pathways

In a notable study involving the degradation of tert-butyl ether compounds, researchers investigated the metabolic pathways of related compounds such as 2-hydroxyisobutyrate (2-HIBA). The findings revealed that specific bacterial strains could utilize these compounds as carbon sources, highlighting the potential for this compound in bioremediation applications .

| Compound | Metabolic Pathway | Organism | Key Findings |

|---|---|---|---|

| 2-HIBA | CoA-dependent transformation | Methylibium petroleiphilum | Growth on tert-butyl ether substrates was observed. |

| This compound | Hydrolysis and enzymatic interactions | Various bacterial strains | Potential substrate for metabolic engineering. |

Antimicrobial Activity Analysis

Another study evaluated the antibacterial properties of various hydroxybutanoates. While specific data on this compound was not available, related esters exhibited significant inhibition against common pathogens such as E. coli and S. aureus. This suggests that this compound may possess similar properties worth exploring further .

常见问题

Basic Research Questions

Q. How can (S)-Butyl 2-hydroxybutanoate be synthesized enantioselectively in a laboratory setting?

Enantioselective synthesis typically involves asymmetric catalysis or enzymatic methods. For example, lipase-catalyzed esterification under controlled conditions (e.g., solvent-free systems or organic solvents like hexane) can yield high enantiomeric excess (ee). Key parameters include temperature (25–40°C), substrate molar ratio, and enzyme specificity (e.g., Candida antarctica lipase B). Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) is critical for optimizing yield and ee .

Q. What spectroscopic methods are most effective for characterizing the chiral purity of this compound?

Chiral purity is best analyzed using chiral HPLC with columns like Chiralpak IA or IB, coupled with polarimetric detection. Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, can confirm stereochemistry by comparing chemical shifts with known (R)-enantiomer data. Optical rotation measurements ([α]) should align with literature values (e.g., [α] = +12.5° for the (S)-form) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Follow guidelines for flammable esters: avoid open flames, use explosion-proof equipment, and store in airtight containers away from oxidizing agents. Personal protective equipment (PPE) such as nitrile gloves and safety goggles is mandatory. In case of skin contact, wash immediately with water and consult safety data sheets (SDS) for specific first-aid measures .

Q. How can the solubility and stability of this compound be experimentally determined?

Solubility is tested in common solvents (e.g., ethanol, DMSO) via gravimetric analysis. Stability under varying pH (3–9) and temperatures (4–40°C) is assessed using accelerated degradation studies, monitored by HPLC. Hydrolysis rates in aqueous buffers can reveal susceptibility to ester cleavage .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include molecular weight (160.21 g/mol), logP (1.10, indicating moderate lipophilicity), and boiling point (~250°C). These influence solvent selection (e.g., non-polar solvents for extraction) and reaction conditions (e.g., reflux temperatures) .

Advanced Research Questions

Q. How do reaction conditions influence the enantiomeric excess of this compound during enzymatic esterification?

Enzymatic esterification efficiency depends on water activity, substrate accessibility, and enzyme immobilization. For instance, using immobilized Pseudomonas fluorescens lipase in a solvent-free system at 30°C can achieve >95% ee. Kinetic resolution studies (e.g., varying acyl donors like vinyl acetate) further optimize selectivity .

Q. What analytical strategies resolve contradictions in optical rotation data for this compound across studies?

Discrepancies may arise from impurities or solvent effects. Cross-validate using chiral HPLC and circular dichroism (CD) spectroscopy. For example, conflicting [α] values require recalibration with a certified standard and solvent polarity adjustments (e.g., chloroform vs. ethanol) .

Q. How can computational modeling predict the metabolic pathways of this compound in biological systems?

Density functional theory (DFT) simulations analyze ester bond cleavage energetics, while molecular docking predicts interactions with esterases. Compare predicted metabolites (e.g., 2-hydroxybutanoic acid) with in vitro hepatocyte assays for validation .

Q. What environmental impact assessments are applicable to this compound based on its physicochemical profile?

Evaluate biodegradability via OECD 301F tests (measuring CO evolution over 28 days). Ecotoxicity is assessed using Daphnia magna (48-hour LC) and algal growth inhibition assays. High logP values (1.10) suggest bioaccumulation potential, necessitating long-term ecotoxicological studies .

Q. How does chiral stationary phase selection in HPLC affect the resolution of this compound from its (R)-enantiomer?

Polysaccharide-based columns (e.g., Chiralpak AD-H) provide superior resolution due to helical polymer structures. Mobile phase optimization (e.g., n-hexane:isopropanol 90:10 v/v) enhances separation factors (α > 1.5). Validate with mass spectrometry (MS) to confirm baseline separation .

Q. Methodological Notes

- Data Contradictions : Address conflicting data (e.g., optical rotation) by replicating experiments under standardized conditions and cross-referencing multiple analytical techniques .

- Statistical Validation : Use ANOVA or t-tests for reproducibility analysis (e.g., ee measurements across batches). Report confidence intervals (95% CI) for kinetic parameters .

属性

IUPAC Name |

butyl (2S)-2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-5-6-11-8(10)7(9)4-2/h7,9H,3-6H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFBWGUXPFAXRS-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@H](CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70580889 | |

| Record name | Butyl (2S)-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70580889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132513-51-0 | |

| Record name | Butyl (2S)-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70580889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。